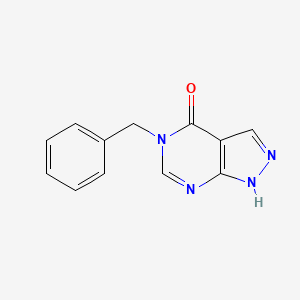

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-

Overview

Description

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- typically involves the cyclization of 5-amino-4-cyano-pyrazole with aromatic aldehydes in the presence of sodium hydroxide using water as the reaction medium . This one-pot cyclization method is efficient and yields the desired product with good purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- can be compared with other pyrazolopyrimidine derivatives, such as:

Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Known for its CDK2 inhibitory activity.

4-substituted-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine: Exhibits antimicrobial activity.

(1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo(3,4-d)pyrimidine: Acts as an EGFR-TK inhibitor.

The uniqueness of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- lies in its specific structural features and its potent activity as a CDK2 inhibitor, making it a valuable compound for further research and development in therapeutic applications.

Biological Activity

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrazolopyrimidine family, which is known for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula: C₁₂H₁₀N₄O

- Molecular Weight: 226.23 g/mol

- CAS Number: 69398-33-0

- Physical Appearance: White to almost white powder

- Melting Point: Not specified in available data

The biological activity of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- primarily involves its role as a cyclin-dependent kinase (CDK) inhibitor. By binding to the active site of CDK enzymes, particularly CDK2, it inhibits their interaction with cyclin A2. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .

Biological Activities

-

Anticancer Activity

- The compound has shown significant anticancer properties through its inhibition of various eukaryotic protein kinases. In vitro studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- A study involving a library of pyrazolo[3,4-d]pyrimidines indicated that compounds with similar structures exhibited promising in vivo activity against tumors by blocking specific kinase activities .

-

Antimicrobial Properties

- Recent research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compounds demonstrated dose-dependent growth inhibition against these pathogens .

- The antibacterial activity is thought to be linked to their ability to target bacterial kinases and disrupt essential cellular processes .

- Additional Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazolo[3,4-d]pyrimidines, one compound demonstrated a 50% reduction in tumor volume in treated mice by effectively inhibiting the Bcr-Abl T315I mutant kinase activity . This highlights the potential for these compounds in targeted cancer therapies.

Case Study 2: Antimicrobial Activity

A representative set of pyrazolo[3,4-d]pyrimidines was tested against S. aureus and E. coli. Compounds were exposed to bacterial cultures at concentrations ranging from 50 to 200 µg/mL. Results showed significant inhibition of bacterial growth, particularly with one compound achieving nearly complete inhibition at the highest concentration tested .

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine | CDK2 inhibitor |

| 4-substituted-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine | Exhibits antimicrobial activity |

| (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo(3,4-d)pyrimidine | EGFR-TK inhibitor |

Properties

IUPAC Name |

5-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-10-6-14-15-11(10)13-8-16(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXKRMCCAZDGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219517 | |

| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69398-33-0 | |

| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069398330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.